Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate
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Overview
Description
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate is an organic compound with the molecular formula C16H30O6This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate typically involves the esterification of hexanedioic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides
Scientific Research Applications
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and plasticizers
Mechanism of Action
The mechanism of action of Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to their target sites. The molecular targets and pathways involved vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl) hexanedioate
- Bis(3-hydroxypropyl) hexanedioate
- Bis(2-hydroxy-2-methylpropyl) hexanedioate
Uniqueness
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure provides enhanced flexibility and lower crystallinity compared to linear analogs, making it particularly useful as a plasticizer and in other industrial applications .
Properties
CAS No. |
4270-74-0 |
---|---|
Molecular Formula |
C16H30O6 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate |
InChI |
InChI=1S/C16H30O6/c1-15(2,9-17)11-21-13(19)7-5-6-8-14(20)22-12-16(3,4)10-18/h17-18H,5-12H2,1-4H3 |
InChI Key |
BJWFXTUQUMBLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)COC(=O)CCCCC(=O)OCC(C)(C)CO |
Origin of Product |
United States |
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